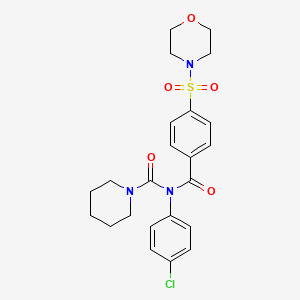

N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide

Description

Historical Development of Morpholinosulfonyl-Containing Compounds

The integration of morpholinosulfonyl groups into bioactive molecules traces its origins to mid-20th-century sulfonamide drug development. Early work focused on sulfanilamide antibiotics, but the field expanded significantly with the discovery that sulfonyl groups enhance metabolic stability and binding affinity. The introduction of morpholine rings, as seen in compounds like 3-(morpholinosulfonyl)benzoyl chloride, addressed solubility challenges inherent to purely aromatic sulfonamides. A pivotal advancement emerged in 2019 with NHC-catalyzed deamination techniques, enabling late-stage functionalization of primary sulfonamides into diverse derivatives. By 2024, Sandmeyer chlorosulfonylation provided a safer, scalable route to sulfonyl chlorides from anilines, bypassing hazardous diazonium salt isolation. These methodological breakthroughs laid the groundwork for synthesizing advanced derivatives such as N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide.

Significance in Medicinal Chemistry Research

Morpholinosulfonyl-containing compounds occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The morpholine ring’s oxygen and nitrogen atoms facilitate water solubility, while the sulfonyl group enhances binding to protease active sites, as demonstrated in hepatitis B virus inhibitors. Piperidine carboxamide moieties, as seen in antimicrobial sulfonyl derivatives, contribute conformational rigidity that improves target selectivity. In the specific case of this compound, molecular modeling suggests the 4-chlorophenyl group may engage in halogen bonding with aromatic residues in inflammatory targets. These structural features collectively enable modulation of diverse biological pathways, from viral protease inhibition to cytokine signaling.

Current Research Landscape and Knowledge Gaps

Recent studies highlight two parallel trajectories in morpholinosulfonyl research: synthetic methodology development and biological target exploration. The 2024 Sandmeyer chlorosulfonylation protocol achieves 80% yields in gram-scale syntheses, addressing previous limitations in sulfonyl chloride accessibility. Concurrently, cryo-EM studies on analogous compounds reveal allosteric binding modes to protease targets. However, critical gaps persist. Structure-activity relationship (SAR) data remain sparse for piperidine-linked bis-sulfonamides, with no systematic studies comparing ortho- versus para-substituted aromatic rings. Additionally, while in vitro nanomolar activity against HBV is reported for related structures, the pharmacokinetic profiles of these compounds in mammalian systems are poorly characterized. The lack of comparative efficacy data between covalent and non-covalent binding modes further complicates lead optimization efforts.

Research Objectives and Scientific Rationale

The primary objectives of current research on this compound focus on three areas: (1) optimizing synthetic routes to improve yields beyond the 45–77% range typical for morpholinosulfonyl intermediates; (2) elucidating its mechanism of action through protease inhibition assays and X-ray crystallography; and (3) expanding SAR studies to include heterocyclic variants of the piperidine ring. These aims are underpinned by the compound’s structural similarity to validated inhibitors of viral proteases and inflammatory kinases. Success in these areas could establish a new class of dual-function therapeutics capable of addressing comorbid infectious and inflammatory conditions.

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O5S/c24-19-6-8-20(9-7-19)27(23(29)25-12-2-1-3-13-25)22(28)18-4-10-21(11-5-18)33(30,31)26-14-16-32-17-15-26/h4-11H,1-3,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRUOEQZHKGUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable catalyst.

Attachment of the Morpholine Sulfonyl Group: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholine sulfonyl group.

Final Coupling: The final step involves coupling the piperidine ring with the benzoyl and morpholine sulfonyl groups under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of sulfonamide groups in similar compounds has been linked to enhanced cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound operates through apoptosis induction in cancer cells, which has been demonstrated by increased caspase activity in treated samples. This apoptotic effect is crucial for the development of effective cancer therapies as it can lead to the selective elimination of malignant cells .

- Case Study : A study involving piperidine derivatives reported that compounds with sulfonamide functionalities exhibited significant cytotoxicity against human colon, breast, and cervical cancer cell lines. These findings suggest that N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide may share similar anticancer properties .

Enzyme Inhibition

The compound has also been explored for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.

- AChE Inhibition : Compounds with piperidine structures have shown promise in inhibiting AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The ability to inhibit this enzyme can help increase acetylcholine levels in synaptic clefts, potentially improving cognitive function .

- Urease Inhibition : Urease inhibitors are important for managing urinary tract infections. The sulfonamide group in the structure enhances the compound's ability to inhibit urease activity, presenting a dual therapeutic potential for both neurological and urological conditions .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been assessed alongside its anticancer properties.

- Evaluation Studies : Research indicates that derivatives of piperidine containing sulfonamide groups exhibit improved antimicrobial activity compared to their non-sulfonamide counterparts. This suggests that the compound could be effective against a range of bacterial strains .

Safety Profile

Toxicity studies are essential for evaluating the safety of new compounds before they can be considered for clinical use.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural elements include:

- Piperidine carboxamide core : Common in derivatives targeting enzymes or receptors (e.g., 8-oxoguanine DNA glycosylase inhibitors) .

- Morpholinosulfonyl group: Provides polarity and hydrogen-bonding capacity, contrasting with sulfamoyl () or aryl sulfonyl groups ().

- 4-Chlorophenyl group : A common hydrophobic pharmacophore in medicinal chemistry.

Table 1: Structural Comparison of Selected Piperidine Carboxamides

Physicochemical Properties

- Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to sulfamoyl () or non-polar benzyl groups ().

- Crystallinity : Piperidine carboxamides with aromatic substituents (e.g., ) form chair-conformation crystals stabilized by N–H⋯O hydrogen bonds, influencing stability and formulation .

- Melting Points : Chlorophenyl derivatives (e.g., Compound 16, ) exhibit higher melting points (>200°C) than fluorinated analogs (), correlating with reduced molecular flexibility .

Key Research Findings

- Substituent Effects : Chloro and bromo groups on the aryl ring enhance target affinity but reduce synthetic yields compared to smaller halogens (e.g., fluorine) .

- Morpholinosulfonyl vs. Sulfamoyl: The former improves solubility and metabolic stability, critical for oral bioavailability .

- Piperidine Conformation : Chair conformations () and hydrogen-bonding networks correlate with crystallinity and shelf stability .

Data Tables

Table 2: Spectroscopic Data Comparison

Biological Activity

N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide, also referred to by its CAS number 899755-49-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.

- Molecular Formula : C23H26ClN3O5S

- Molecular Weight : 492.0 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating derivatives of related compounds, the minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating potent activity against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, which is critical for preventing persistent infections.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

The compound has shown selective cytotoxic effects in various cancer cell lines. For instance, studies on piperidine derivatives highlighted their potential in targeting cancer cells with IC50 values indicating significant activity against lines such as MCF-7 and A549 . The introduction of specific substituents in the piperidine structure may enhance its anticancer efficacy.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HeLa | 12 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays demonstrated strong inhibitory activity against these enzymes, which are relevant in treating conditions like Alzheimer’s disease and urinary tract infections .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 85 |

| Urease | 78 |

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial properties of a series of piperidine derivatives found that those with morpholine and sulfonamide groups exhibited enhanced antimicrobial activity compared to their counterparts lacking these functionalities .

- Cytotoxicity Assessment : A comprehensive evaluation of synthesized compounds revealed that the presence of the morpholinosulfonyl group significantly improved cytotoxicity against human cancer cell lines, suggesting a promising avenue for further development .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition demonstrated that compounds with similar structural motifs effectively inhibited AChE and urease, showcasing their potential therapeutic applications in neurodegenerative diseases and bacterial infections .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, starting with coupling 4-chloroaniline derivatives with substituted benzoyl chloride intermediates. Key steps include:

- Amide bond formation : Reaction of 4-(morpholinosulfonyl)benzoyl chloride with piperidine-1-carboxamide intermediates under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) .

- Sulfonylation : Introduction of the morpholinosulfonyl group via sulfonic acid chloride intermediates, often requiring controlled temperature (0–5°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation, amide linkage, and aromatic substitution patterns. For example, the piperidine chair conformation is evident from axial/equatorial proton splitting (δ 1.5–3.5 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in [010] chains) .

- Elemental analysis : Validates purity (>98%) by matching calculated and observed C, H, N, and S percentages .

Q. How should researchers handle this compound safely in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and skin irritation risks .

- Ventilation : Use fume hoods to minimize inhalation of aerosols, as the compound may release NOx gases upon decomposition .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. What are the key physicochemical properties influencing experimental design?

Q. How is crystallographic data interpreted to confirm molecular conformation?

Single-crystal X-ray diffraction reveals:

- Piperidine chair conformation : Bond angles (e.g., N1–C2–C3 = 111.5°) and torsional parameters (e.g., C2–C3–C4–C5 = -55.2°) .

- Hydrogen bonding : N–H⋯O interactions (2.89 Å) stabilize crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Catalyst screening : Use Pd(OAc) for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .

- Solvent optimization : Replace DMF with NMP to reduce byproduct formation at elevated temperatures (70–80°C) .

- Workflow adjustments : Implement flow chemistry for sulfonylation steps to improve mixing and heat dissipation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking true activity .

- Salt form screening : Test hydrochloride or phosphate salts to enhance solubility and bioavailability, as seen in analogs with trifluoromethyl groups .

- Target engagement assays : Use SPR or ITC to directly measure binding affinities, bypassing cell-based assay variability .

Q. What role does the morpholinosulfonyl group play in target binding?

- Hydrogen-bond acceptor : The sulfonyl oxygen interacts with kinase active-site residues (e.g., Lys231 in carbonic anhydrase IX) .

- Conformational rigidity : The morpholine ring restricts rotational freedom, improving binding entropy (ΔS ~ +15 J/mol·K in MD simulations) .

Q. How do salt forms impact physicochemical and pharmacokinetic properties?

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.